molecular formula C23H23NO5 B6153198 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate CAS No. 2384852-47-3

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate

Cat. No. B6153198
M. Wt: 393.4
InChI Key:
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Description

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate, also known as 1-FMA, is a synthetic organic compound that has recently become widely used in scientific research. It is a highly potent compound that is structurally similar to other compounds such as amphetamines, and its effects have been studied in a variety of applications. This article will discuss the synthesis method of 1-FMA, the scientific research applications of the compound, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate' involves the reaction of 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate with 9H-fluorene-9-methanol in the presence of a suitable coupling agent. The resulting intermediate is then subjected to esterification with a suitable carboxylic acid derivative to obtain the final product.

Starting Materials
3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate, 9H-fluorene-9-methanol, Suitable coupling agent, Suitable carboxylic acid derivative

Reaction
Step 1: 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is reacted with a suitable coupling agent in the presence of a base to form the corresponding intermediate., Step 2: 9H-fluorene-9-methanol is added to the reaction mixture and the reaction is allowed to proceed to completion., Step 3: The resulting intermediate is then subjected to esterification with a suitable carboxylic acid derivative in the presence of a suitable condensing agent to obtain the final product., Step 4: The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has been used in a variety of scientific research applications, including studies of the central nervous system, neurodegenerative diseases, and drug addiction. It has also been used as a tool to study the effects of other compounds, such as amphetamines, on the central nervous system. In addition, 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has been studied for its potential as an antidepressant, as well as its ability to reduce anxiety and improve cognitive performance.

Mechanism Of Action

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is thought to act as a stimulant, increasing the activity of the central nervous system. It is believed to act by increasing the release of dopamine and norepinephrine, which are neurotransmitters involved in regulating reward and pleasure. In addition, 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate is thought to increase the sensitivity of the brain to serotonin, which is involved in mood regulation and anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate have been studied in a variety of contexts. In general, the compound is thought to increase energy levels, alertness, and focus. It has also been shown to increase reaction time, improve memory, and reduce fatigue. In addition, 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has been shown to increase blood pressure and heart rate, as well as increase respiratory rate.

Advantages And Limitations For Lab Experiments

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has several advantages for laboratory experiments. It is highly potent, so small amounts can be used to achieve significant results. In addition, it has a long half-life, so it can be used in experiments that require sustained effects. However, 1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate also has some limitations. It has the potential to cause side effects, such as increased heart rate and blood pressure, which can be dangerous in some experiments. In addition, it is a synthetic compound, so it is not available in nature, and it can be difficult to obtain in large quantities.

Future Directions

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate has the potential to be used in a variety of future applications. For example, it could be used to study the effects of other compounds on the central nervous system, or to develop new treatments for neurodegenerative diseases. In addition, it could be used to study the effects of amphetamines on cognitive performance, or to develop new treatments for drug addiction. Finally, it could also be used to study the effects of serotonin on mood regulation and anxiety.

properties

CAS RN

2384852-47-3

Product Name

1-(9H-fluoren-9-yl)methyl 3-methyl 3-(2-oxopropyl)azetidine-1,3-dicarboxylate

Molecular Formula

C23H23NO5

Molecular Weight

393.4

Purity

95

Origin of Product

United States

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